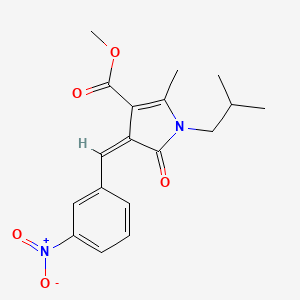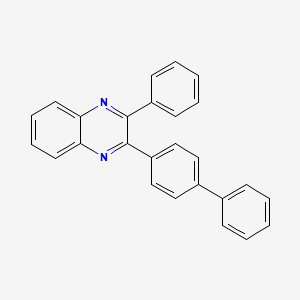![molecular formula C15H21NO3 B4720532 1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine](/img/structure/B4720532.png)
1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine
説明
1-[4-(4-methoxyphenoxy)butanoyl]pyrrolidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MPBP, and it is a derivative of pyrrolidine. MPBP is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of MPBP is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which modulates the release of neurotransmitters and regulates neuronal activity. MPBP may also have an effect on the immune system and inflammatory response.
Biochemical and Physiological Effects:
MPBP has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have anxiolytic and antidepressant effects. MPBP has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It may also have an effect on the immune system and inflammatory response.
実験室実験の利点と制限
One advantage of using MPBP in lab experiments is its high purity and solubility in water and organic solvents. MPBP is also stable under normal laboratory conditions. However, one limitation of using MPBP is its relatively high cost compared to other compounds with similar properties.
将来の方向性
There are several future directions for research on MPBP. One area of interest is the development of new therapeutic agents based on the structure of MPBP. Another area of interest is the study of the mechanism of action of MPBP and its effects on the immune system and inflammatory response. Additionally, further research is needed to determine the safety and efficacy of MPBP in humans.
科学的研究の応用
MPBP has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MPBP has been shown to have an affinity for the sigma-1 receptor, which is involved in regulating neuronal activity and neurotransmitter release. MPBP has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, MPBP has been shown to have analgesic and anti-inflammatory effects. It has also been studied for its potential use as an antidepressant and anxiolytic agent. In medicinal chemistry, MPBP has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
特性
IUPAC Name |
4-(4-methoxyphenoxy)-1-pyrrolidin-1-ylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-6-8-14(9-7-13)19-12-4-5-15(17)16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCWOQZVFPXJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B4720473.png)
![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4720483.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4720492.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![2-{2-[(2,4-difluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4720505.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4720514.png)
![1-(3-chlorobenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4720516.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4720520.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4720540.png)
![1-ethyl-N-(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720555.png)